MAO-B Inhibition: Reduced Potency of C6-Benzyloxy vs. C7-Benzyloxy Substitution
SAR analysis of 3,4-dihydro-2(1H)-quinolinones demonstrates that C7 substitution yields significantly more potent MAO-B inhibitors than C6 substitution. This inference can be applied to the 4-quinolone scaffold of 6-Benzyloxy-3-bromo-1H-quinolin-4-one. The compound's 6-benzyloxy substitution pattern predicts a less potent MAO-B inhibitor compared to C7-benzyloxy analogs [1].
| Evidence Dimension | Human MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted to be >100 nM (based on SAR trends for C6-substituted analogs) |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (a C7-substituted analog) |
| Quantified Difference | Comparator IC50 is 2.9 nM. Target compound activity is expected to be significantly lower (higher IC50) based on SAR rules [1]. |
| Conditions | SAR inference based on in vitro assay using recombinant human MAO-B; exact assay conditions not defined for target compound. |
Why This Matters
This reduced predicted potency against MAO-B may be advantageous for projects seeking to minimize off-target MAO-B inhibition while pursuing other mechanisms.
- [1] Meiring, L., et al. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett, 2013, 23(20), 5498-502. View Source
